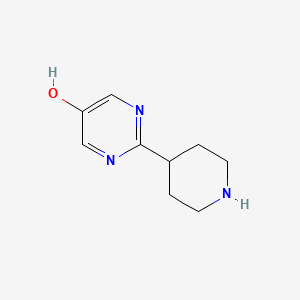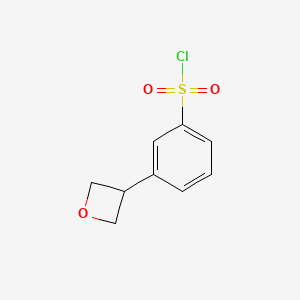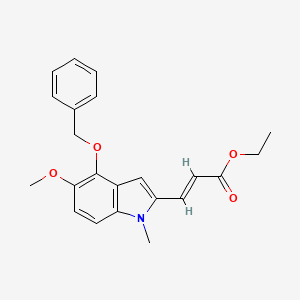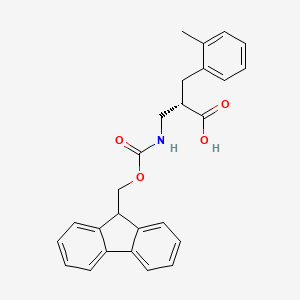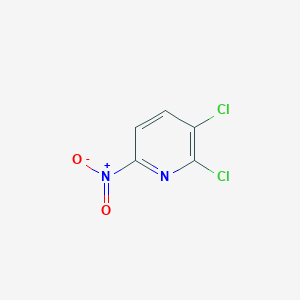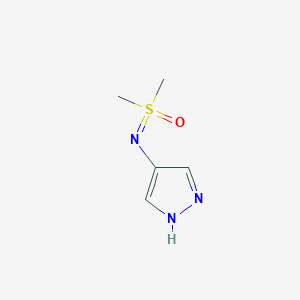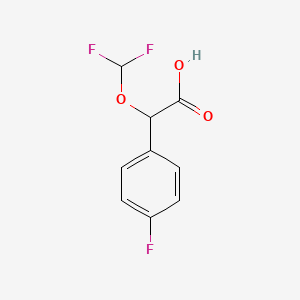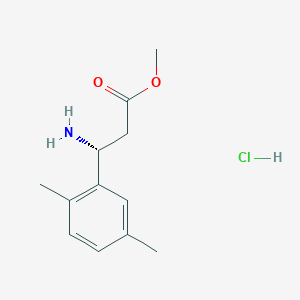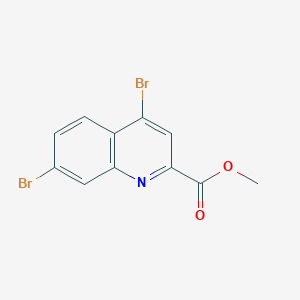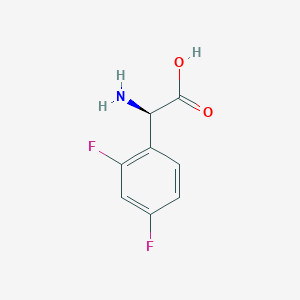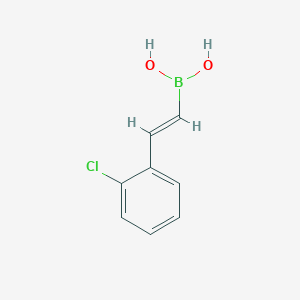
(E)-(2-Chlorostyryl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-Chlorostyryl)boronic acid is an organoboron compound with the molecular formula C8H8BClO2. It is characterized by the presence of a boronic acid group attached to a (2-chlorostyryl) moiety. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-(2-Chlorostyryl)boronic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative. For this compound, the reaction conditions often include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (E)-(2-Chlorostyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or amination reagents like ammonia.
Major Products Formed:
Oxidation: (E)-(2-Chlorostyryl)alcohol.
Reduction: (E)-(2-Chlorostyryl)boronate ester.
Substitution: Various substituted (E)-(2-Chlorostyryl) derivatives.
Aplicaciones Científicas De Investigación
(E)-(2-Chlorostyryl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (E)-(2-Chlorostyryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The compound’s boronic acid group interacts with target molecules, forming stable complexes that can be used for detection or modification purposes .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Vinylboronic acid
- (E)-(2-Bromostyryl)boronic acid
Comparison: (E)-(2-Chlorostyryl)boronic acid is unique due to the presence of the (2-chlorostyryl) moiety, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and vinylboronic acid, this compound offers enhanced stability and specificity in cross-coupling reactions. The presence of the chlorine atom also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H8BClO2 |
|---|---|
Peso molecular |
182.41 g/mol |
Nombre IUPAC |
[(E)-2-(2-chlorophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+ |
Clave InChI |
OJVCJWZWMMKHAA-AATRIKPKSA-N |
SMILES isomérico |
B(/C=C/C1=CC=CC=C1Cl)(O)O |
SMILES canónico |
B(C=CC1=CC=CC=C1Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


